

# Application Notes and Protocols for Kinase Inhibition Assays with AZD1480 Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ7550 hydrochloride

Cat. No.: B2772567

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## Introduction

This document provides detailed application notes and protocols for the characterization of the kinase inhibitor AZD1480 hydrochloride. AZD1480 is a potent, ATP-competitive inhibitor primarily targeting Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.<sup>[1]</sup> Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and other cancers, making JAK2 an attractive therapeutic target.<sup>[2]</sup> AZD1480 has demonstrated significant selectivity for JAK2 over other kinases like JAK3 and Tyk2, with some activity against JAK1.<sup>[1][3]</sup> These notes offer methodologies for both biochemical and cell-based assays to determine the inhibitory potency and cellular effects of AZD1480.

Note on Compound Name: The query specified "**AZ7550 hydrochloride**." Our research indicates this is a likely typographical error for the well-documented kinase inhibitor AZD1480 hydrochloride. All data and protocols presented herein pertain to AZD1480 hydrochloride.

## Data Presentation: Inhibitory Profile of AZD1480

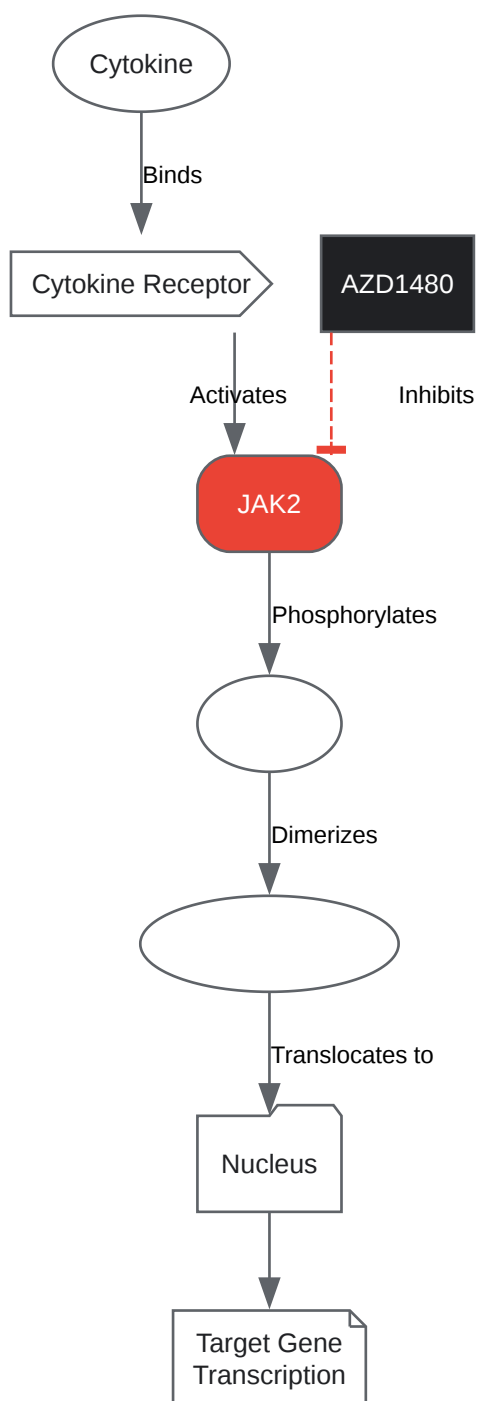
The inhibitory activity of AZD1480 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below. Lower IC<sub>50</sub> values indicate higher potency.

Kinase Target	Assay Type	IC50 (nM)
JAK2	Biochemical	0.26
JAK1	Biochemical	1.3
JAK3	Biochemical	>1000
Tyk2	Biochemical	>1000
Aurora A	Biochemical	
FLT3	Cell-based	
FGFR1	Cell-based	
FGFR2	Cell-based	
FGFR3	Cell-based	
ALK	Cell-based	
LTK	Cell-based	
RET	Cell-based	
TRKA	Cell-based	
TRKB	Cell-based	
TRKC	Cell-based	*

Specific IC50 values for these kinases were not consistently available in the public domain but are reported targets of AZD1480.

## Signaling Pathway

AZD1480 primarily targets the JAK-STAT signaling pathway. A simplified diagram of this pathway is presented below, illustrating the central role of JAK2.



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Caption: Simplified JAK-STAT signaling pathway inhibited by AZD1480.

## Experimental Protocols

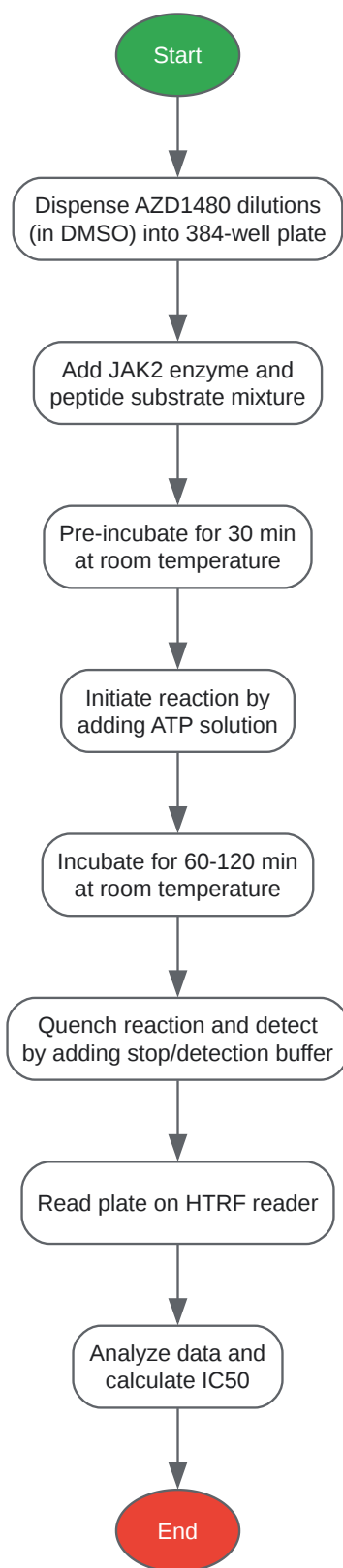
## Protocol 1: Biochemical Kinase Inhibition Assay (HTRF Format)

This protocol describes the determination of kinase inhibition by measuring the phosphorylation of a peptide substrate using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

- Recombinant purified JAK2 enzyme (GST-tagged catalytic domain)
- Peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH<sub>2</sub>)
- AZD1480 hydrochloride
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.3, 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, 10 mM MgCl<sub>2</sub>)[[1](#)]
- ATP solution
- Stop/detection buffer (containing Eu-tagged anti-phosphotyrosine antibody and a suitable acceptor)
- 384-well black assay plates
- HTRF-compatible plate reader

Workflow Diagram:



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Caption: Workflow for the biochemical kinase inhibition assay.

#### Procedure:

- **Compound Preparation:** Prepare a serial dilution of AZD1480 hydrochloride in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Kinase Reaction Setup:**
  - Dispense a small volume (e.g., 250 nL) of the diluted AZD1480 or vehicle control (DMSO in assay buffer) into the wells of a 384-well black assay plate.
  - Add the JAK2 enzyme and peptide substrate mixture in kinase assay buffer to each well.
  - Pre-incubate the plate at room temperature for 30 minutes to allow for compound binding. [\[4\]](#)
- **Initiation of Kinase Reaction:** Add ATP solution to each well to start the reaction. The final ATP concentration should be at or near the  $K_m$  for JAK2. Incubate the plate at 30°C for 60-120 minutes.
- **Termination and Detection:** Add the stop/detection buffer to each well to terminate the kinase reaction. Incubate for 60 minutes at room temperature to allow for signal development.
- **Data Acquisition:** Read the plate using an HTRF-compatible plate reader according to the manufacturer's instructions.
- **Data Analysis:** The percentage of inhibition is calculated for each AZD1480 concentration. The  $IC_{50}$  value is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

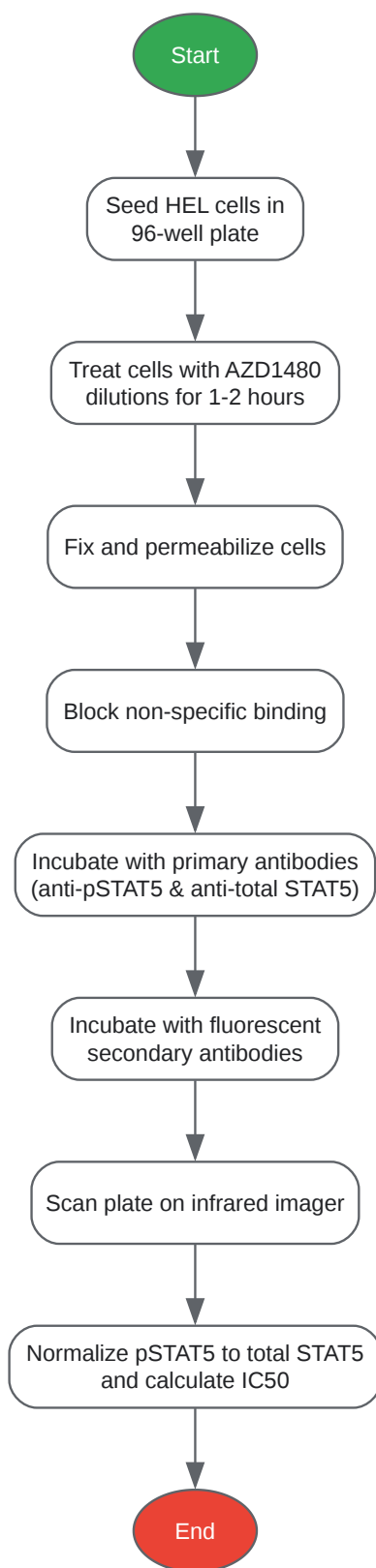
## Protocol 2: Cell-Based Kinase Inhibition Assay (Phospho-STAT5 In-Cell Western)

This protocol describes the determination of AZD1480's inhibitory effect on JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.

**Materials:**

- Human erythroleukemia (HEL) cell line (constitutively active JAK2)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- AZD1480 hydrochloride
- 96-well black, clear-bottom assay plates
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
- Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Mouse anti-total STAT5
- Infrared-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse)
- Infrared imaging system (e.g., LI-COR Odyssey)

**Workflow Diagram:**



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Caption: Workflow for the cell-based phospho-STAT5 inhibition assay.



#### Procedure:

- **Cell Culture and Seeding:** Culture HEL cells in appropriate medium. Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of AZD1480 for 1-2 hours.<sup>[3]</sup> Include a vehicle control (DMSO).
- **Cell Fixation and Permeabilization:**
  - Remove the treatment medium and wash the cells with PBS.
  - Fix the cells with fixation solution for 20 minutes at room temperature.
  - Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
- **Blocking:** Wash the cells and add blocking buffer for 90 minutes at room temperature to reduce non-specific antibody binding.
- **Antibody Incubation:**
  - Incubate the cells with a mixture of primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.
  - Wash the cells and incubate with a mixture of corresponding infrared-labeled secondary antibodies for 1 hour at room temperature, protected from light.
- **Image Acquisition:** Wash the cells and acquire images using an infrared imaging system.
- **Data Analysis:** Quantify the fluorescence intensity for both phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal. Determine the IC<sub>50</sub> value by fitting the dose-response curve.

## Conclusion

The protocols outlined in these application notes provide robust methods for evaluating the inhibitory activity of AZD1480 hydrochloride against its primary target, JAK2, in both

biochemical and cellular contexts. These assays are essential for understanding the potency, selectivity, and mechanism of action of this and other kinase inhibitors in drug discovery and development.

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- 4. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH<sub>2</sub> (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18  $\mu$ L of 1.11  $\mu$ M enzyme and 1.11  $\mu$ M substrate in 1  $\mu$ M assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2  $\mu$ L of 10  $\mu$ M ATP in 1  $\mu$ M assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20  $\mu$ L of 2  $\mu$ M stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision ( $\lambda_{\text{ex}}$ =337 nm,  $\lambda_{\text{em}}$ =665 and 615 nm, TRF delay time=20  $\mu$ s). HTRF signal=10,000\*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
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